Calcium chloride, hexahydrate

Vue d'ensemble

Description

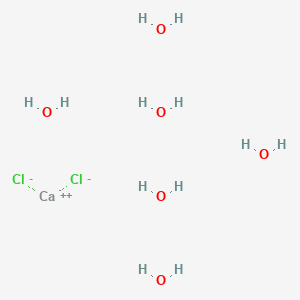

Calcium chloride, hexahydrate is an inorganic compound with the chemical formula CaCl₂·6H₂O. It is a white crystalline solid at room temperature and is highly soluble in water. This compound is widely used in various applications due to its hygroscopic nature, which means it can absorb moisture from the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium chloride, hexahydrate can be synthesized by reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl). The reaction produces calcium chloride (CaCl₂), water (H₂O), and carbon dioxide (CO₂): [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: Industrially, calcium chloride is often produced as a by-product of the Solvay process, which is used to manufacture sodium carbonate (soda ash). The Solvay process involves the reaction of sodium chloride (NaCl), ammonia (NH₃), and carbon dioxide (CO₂) in water, producing sodium carbonate and calcium chloride .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution Reactions: It can participate in double displacement reactions. For example, when calcium chloride reacts with potassium hydroxide (KOH), it forms calcium hydroxide (Ca(OH)₂) and potassium chloride (KCl): [ \text{CaCl}_2 + 2\text{KOH} \rightarrow \text{Ca(OH)}_2 + 2\text{KCl} ]

Common Reagents and Conditions:

Reagents: Potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and sulfuric acid (H₂SO₄).

Conditions: These reactions typically occur in aqueous solutions at room temperature.

Major Products:

Calcium hydroxide (Ca(OH)₂): Formed from the reaction with potassium hydroxide.

Calcium sulfate (CaSO₄): Formed from the reaction with sulfuric acid.

Applications De Recherche Scientifique

Thermal Energy Storage

One of the prominent applications of calcium chloride hexahydrate is in thermal energy storage (TES) systems. As a phase change material (PCM), it can absorb and release heat during phase transitions, making it suitable for solar energy applications and industrial processes.

- Case Study : A study demonstrated the effectiveness of calcium chloride hexahydrate in TES systems, where it was used to enhance the efficiency of solar plants by storing excess thermal energy for later use .

| Property | Value |

|---|---|

| Phase Transition Temp. | Varies by formulation |

| Heat of Fusion | Significant |

| Application | Solar energy storage |

Food Industry

Calcium chloride hexahydrate is utilized as a food additive, particularly in cheese production and brewing. It helps restore calcium levels in pasteurized milk, improving coagulation during cheese-making processes. In brewing, it modifies water chemistry to enhance flavor profiles.

- Case Study : In cheesemaking, the addition of calcium chloride has been shown to improve curd formation and yield, particularly when working with pasteurized milk .

De-icing Agent

Due to its ability to depress the freezing point of water, calcium chloride hexahydrate is widely used as a de-icing agent on roads and highways during winter months. It is more effective than sodium chloride at lower temperatures.

- Case Study : Municipalities have reported significant reductions in ice-related accidents and improved road safety after switching to calcium chloride-based de-icing solutions .

Concrete Acceleration

In construction, calcium chloride hexahydrate accelerates the curing process of concrete mixtures. However, care must be taken as it can lead to corrosion of steel reinforcements.

- Data Table : Effect on Concrete Setting Times

| Additive | Initial Set Time (hrs) | Final Set Time (hrs) |

|---|---|---|

| Control (no additive) | 4 | 8 |

| Calcium Chloride | 2 | 5 |

Oil Industry

In the oil sector, calcium chloride hexahydrate serves as a component in drilling fluids to increase density and inhibit clay swelling, which is crucial for maintaining well stability.

- Case Study : Its use in brine solutions has been shown to enhance drilling efficiency while reducing environmental impact compared to traditional methods .

Medical Applications

Calcium chloride hexahydrate is also applied in medical settings as an intravenous therapy for treating hypocalcemia. Its high solubility ensures rapid absorption and availability of calcium ions in the bloodstream.

Mécanisme D'action

Calcium chloride, hexahydrate dissociates in water to provide calcium ions (Ca²⁺) and chloride ions (Cl⁻). The calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and blood clotting. The chloride ions help maintain osmotic balance and acid-base balance in the body .

Comparaison Avec Des Composés Similaires

Calcium chloride, anhydrous (CaCl₂): Similar in chemical composition but lacks water molecules.

Calcium chloride, dihydrate (CaCl₂·2H₂O): Contains two water molecules.

Magnesium chloride, hexahydrate (MgCl₂·6H₂O): Similar in structure but contains magnesium instead of calcium.

Uniqueness: Calcium chloride, hexahydrate is unique due to its high water content, which makes it highly effective as a desiccant and in applications requiring moisture absorption. Its phase change properties also make it valuable in thermal energy storage .

Activité Biologique

Calcium chloride hexahydrate (CaCl₂·6H₂O) is a versatile compound with significant biological activity, particularly in medical and industrial applications. This article explores its biological effects, mechanisms of action, and implications for therapeutic use, supported by data tables and case studies.

Calcium chloride dissociates in solution to release calcium ions (Ca²⁺) and chloride ions (Cl⁻), both of which are essential for various physiological functions. Calcium plays a critical role in:

- Nervous System Function : It is vital for neurotransmitter release and muscle contraction.

- Cardiac Function : Calcium ions are crucial for maintaining heart rhythm and contractility.

- Coagulation : Calcium is a key factor in the blood clotting cascade.

The influx of calcium during hyperkalemia helps restore the electrochemical gradient across cell membranes, which is essential for normal cellular function .

Pharmacological Applications

Calcium chloride hexahydrate is primarily used in clinical settings for:

- Treatment of Hypocalcemia : It rapidly increases serum calcium levels in patients with low calcium due to various conditions.

- Management of Hyperkalemia : It stabilizes cardiac membranes during elevated potassium levels.

- Magnesium Intoxication : It counteracts the effects of excessive magnesium .

Case Studies

-

Hypocalcemia Treatment :

A study involving patients with hypoparathyroidism demonstrated that intravenous administration of calcium chloride effectively elevated serum calcium levels within hours, improving symptoms such as muscle cramps and tetany . -

Cardiac Stabilization :

In emergency settings, calcium chloride has been shown to reduce the risk of arrhythmias in patients with hyperkalemia. A clinical trial indicated that patients receiving calcium chloride had significantly lower rates of cardiac complications compared to those who did not receive the treatment .

Toxicity and Side Effects

While calcium chloride is generally safe when administered properly, rapid intravenous injection can lead to adverse effects such as:

Stability and Phase Behavior

Research has also focused on the stability of calcium chloride hexahydrate under various conditions. For example, studies have shown that it can undergo phase segregation when subjected to thermal cycling, impacting its effectiveness as a phase change material .

Comparative Data Table

| Parameter | Value |

|---|---|

| Melting Point | 30.5 °C |

| Heat of Fusion | 193.4 J/g |

| Phase Transition Temperature | 25.2 °C |

| Stability after Thermal Cycles | Maintains properties up to 15 cycles |

| Toxicity Level | Moderate (irritation potential) |

Analyse Des Réactions Chimiques

Hydration/Dehydration Equilibrium

The hexahydrate forms reversible hydration-dehydration relationships with other calcium chloride hydrates:

Key characteristics :

-

Highly exothermic hydration (-96.95 kJ/mol) due to strong ion-dipole interactions

-

Hygroscopic anhydrous form drives spontaneous water absorption until hexahydrate formation

Thermochemical Analysis of Dissolution Processes

Experimental calorimetry data reveals critical thermodynamic parameters:

| Process | Water (mol) | Heat Transfer | Significance |

|---|---|---|---|

| 10.0 | -64.85 kJ released | Anhydrous dissolution highly exothermic | |

| 4.0 | +32.1 kJ absorbed | Hexahydrate dissolution requires energy input |

The net heat of hydration is calculated as:

Thermal Decomposition Behavior

At elevated temperatures (>30°C), sequential water loss occurs:

Decomposition profile :

-

Initial mass loss begins at 30°C (endothermic peak)

-

Complete dehydration to anhydrous occurs at 200°C

Solution Behavior and Reactivity

Aqueous solutions demonstrate unique ionic interactions:

Solution properties at 25°C :

| Parameter | Value | Source |

|---|---|---|

| Solubility | 220 g/L | |

| pH (220 g/L) | 5-7 | |

| Conductivity | 2.53 S/m (1M solution) |

Notable solution reactions:

-

Electrolytic dissociation :

-

Complex formation with ammonia:

Experimental Challenges in Direct Calorimetry

While the hexahydrate's formation is thermodynamically favorable, direct measurement faces challenges:

Propriétés

Numéro CAS |

7774-34-7 |

|---|---|

Formule moléculaire |

CaCl2H2O |

Poids moléculaire |

129.00 g/mol |

Nom IUPAC |

calcium;dichloride;hydrate |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Clé InChI |

YMIFCOGYMQTQBP-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] |

SMILES canonique |

O.[Cl-].[Cl-].[Ca+2] |

Key on ui other cas no. |

7774-34-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes calcium chloride hexahydrate a suitable material for thermal energy storage?

A1: Calcium chloride hexahydrate exhibits a phase transition from solid to liquid at a relatively low temperature, around 29.3 °C . This phase transition is accompanied by a significant absorption and release of latent heat, making it ideal for storing thermal energy .

Q2: What is the impact of metal foams on the heat transfer properties of calcium chloride hexahydrate?

A2: Embedding open-celled metal foams within calcium chloride hexahydrate can significantly enhance its heat transfer rate during the melting process, potentially doubling it compared to the pure material .

Q3: Can calcium chloride hexahydrate be used to improve the efficiency of photovoltaic (PV) modules?

A3: Yes, research suggests that using calcium chloride hexahydrate as a transparent phase change material can passively cool PV modules . This cooling effect can improve the module's efficiency by reducing temperature-induced performance drops.

Q4: How does the performance of calcium chloride hexahydrate compare to other phase change materials for solar heating applications?

A4: While calcium chloride hexahydrate shows promise, other materials like Glauber's salt (sodium sulfate decahydrate) exhibit a higher storage capacity per weight or volume . Paraffin wax, on the other hand, demonstrates good thermal stability during thermal cycling .

Q5: Can the phase transition temperature of calcium chloride hexahydrate be adjusted for specific applications?

A5: Research indicates that adding potassium nitrate (KNO3) to calcium chloride hexahydrate allows for modification of the melting temperature . This tunability makes it adaptable for various thermal management needs.

Q6: What is supercooling, and how does it affect the performance of calcium chloride hexahydrate?

A6: Supercooling refers to the phenomenon where a liquid cools below its freezing point without solidifying. Calcium chloride hexahydrate is prone to significant supercooling, hindering its practical use in thermal energy storage .

Q7: Are there any solutions to overcome the issue of supercooling in calcium chloride hexahydrate?

A7: Yes, adding nucleating agents like strontium chloride hexahydrate or borax can effectively reduce the degree of supercooling in calcium chloride hexahydrate . These additives provide nucleation sites that promote crystallization, preventing excessive supercooling.

Q8: Does the addition of nucleating agents impact the long-term stability of calcium chloride hexahydrate?

A8: Research indicates that strontium chloride, when used as a nucleating agent, can maintain its effectiveness in reducing supercooling even after 1000 melt-freeze cycles . This finding suggests that such additives can provide long-term stability and performance enhancement.

Q9: What are the corrosion concerns associated with calcium chloride hexahydrate, and are there any mitigation strategies?

A9: Calcium chloride hexahydrate can be corrosive to certain metals. Studies have shown that while stainless steel (SS 347) exhibits corrosion resistance, aluminum (AL 1000 series) is susceptible to corrosion when in contact with calcium chloride hexahydrate . Selecting appropriate container materials is crucial to prevent corrosion and ensure system longevity.

Q10: Can calcium chloride hexahydrate be used in combination with other materials to enhance its performance in thermal energy storage applications?

A10: Yes, combining calcium chloride hexahydrate with materials like diatomite and paraffin can create composite phase change materials (PCMs) with improved properties. These composites can exhibit enhanced thermal conductivity, reduced supercooling, and better thermal stability .

Q11: Does calcium chloride hexahydrate have applications beyond thermal energy storage?

A11: Absolutely. Calcium chloride hexahydrate finds use in various fields. For instance, it can be incorporated into hollow fibers to create temperature-sensitive materials and is employed in the preparation of formaldehyde-free timber glue .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.